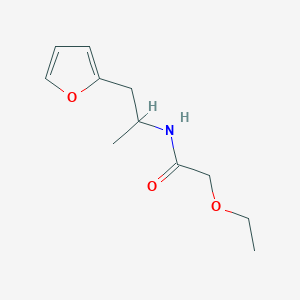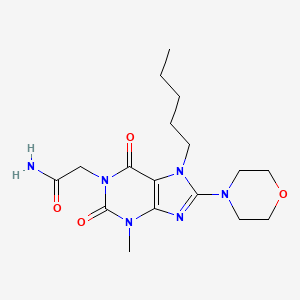
2-(3-methyl-8-morpholino-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . It has 8 hydrogen bond acceptors and 2 hydrogen bond donors . It also has 8 freely rotating bonds . Its polar surface area is 122 Å2 . Its molar refractivity is 109.5±0.5 cm3 , and its molar volume is 293.1±7.0 cm3 .Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
Research has shown that compounds with morpholino groups and purine structures are pivotal in the synthesis of potent antimicrobials and other therapeutic agents. For instance, the synthesis of 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine has been demonstrated as useful for creating potent antimicrobials, including arecoline derivatives (Kumar, Sadashiva, & Rangappa, 2007). This highlights the importance of such structures in medicinal chemistry for developing new therapeutic agents.
Pharmacological Applications
Morpholino and purine derivatives have shown significant promise in pharmacology, particularly in the development of selective ligands for receptor studies and potential therapeutic agents. For example, a compound designed as 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide exhibited high affinity for σ1 receptors and demonstrated antinociceptive effects, suggesting its potential in treating inflammatory pain (Navarrete-Vázquez et al., 2016). Such findings underscore the utility of these compounds in exploring new pain management strategies.
Biochemical Applications
The biochemical applications of morpholino-purine derivatives extend to antimicrobial and antifungal activities. A novel series of N-substituted-2-(6-morpholino-9H-purin-9-yl)acetamide derivatives were synthesized and evaluated for their antibacterial activities against specific bacterial strains, demonstrating significant inhibitory effects (Wu, Gao, Tu, & Ouyang, 2016). This suggests the potential of such compounds in addressing bacterial infections and contributing to the development of new antibacterial agents.
Propiedades
IUPAC Name |
2-(3-methyl-8-morpholin-4-yl-2,6-dioxo-7-pentylpurin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O4/c1-3-4-5-6-22-13-14(19-16(22)21-7-9-27-10-8-21)20(2)17(26)23(15(13)25)11-12(18)24/h3-11H2,1-2H3,(H2,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMZMAJQZWMCEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1N3CCOCC3)N(C(=O)N(C2=O)CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2761838.png)
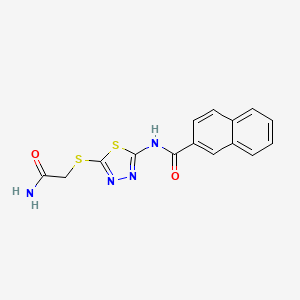
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2761840.png)

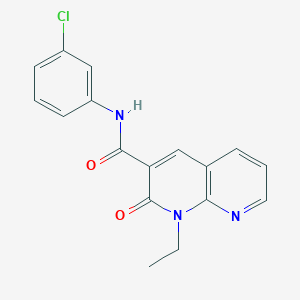
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-phenoxybenzene-1-sulfonamide](/img/structure/B2761849.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2761850.png)
![2-[5-(2-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-piperidin-1-yl-ethanone](/img/structure/B2761851.png)
![Ethyl 2-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2761852.png)
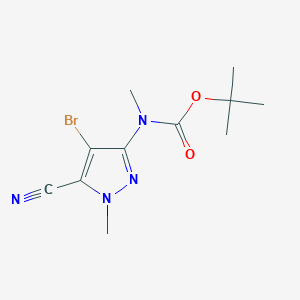

![9-isobutyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2761855.png)

